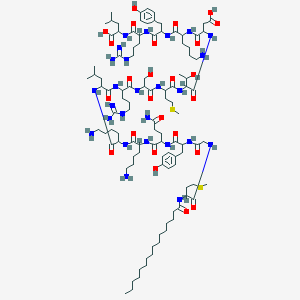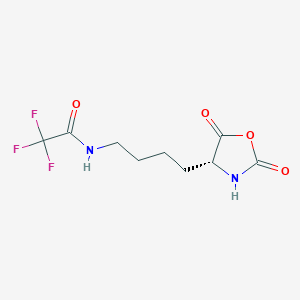
(R)-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoroacetamide group, which imparts distinct chemical properties, making it valuable for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazolidinone ring: This step involves the cyclization of an appropriate amino acid derivative with a carbonyl compound to form the oxazolidinone ring.
Introduction of the butyl chain: The oxazolidinone intermediate is then reacted with a butylating agent under suitable conditions to introduce the butyl chain.
Attachment of the trifluoroacetamide group: Finally, the trifluoroacetamide group is introduced through a reaction with trifluoroacetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of ®-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The trifluoroacetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
®-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme mechanisms and developing inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (S)-(4-(2,5-dioxooxazolidin-4-yl)butyl)carbamate
- (S)-Benzyl (4-(2,5-dioxooxazolidin-4-yl)butyl)carbamate
Uniqueness
®-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable for applications requiring robust and reactive compounds.
Propiedades
Fórmula molecular |
C9H11F3N2O4 |
|---|---|
Peso molecular |
268.19 g/mol |
Nombre IUPAC |
N-[4-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]butyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H11F3N2O4/c10-9(11,12)7(16)13-4-2-1-3-5-6(15)18-8(17)14-5/h5H,1-4H2,(H,13,16)(H,14,17)/t5-/m1/s1 |
Clave InChI |
KWNIHCJDDYRQFW-RXMQYKEDSA-N |
SMILES isomérico |
C(CCNC(=O)C(F)(F)F)C[C@@H]1C(=O)OC(=O)N1 |
SMILES canónico |
C(CCNC(=O)C(F)(F)F)CC1C(=O)OC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B15198761.png)
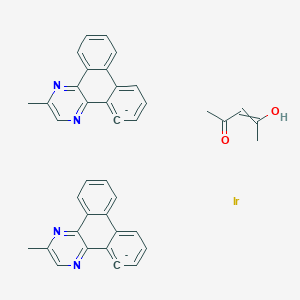
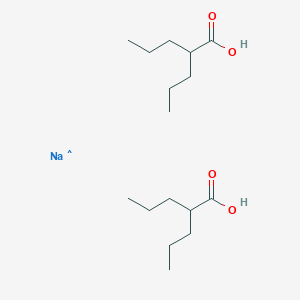

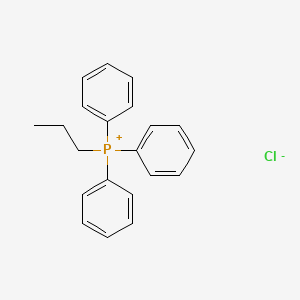
![1-(3,4-Difluoro-phenyl)-2-[1,2,4]triazol-1-yl-ethanone](/img/structure/B15198791.png)
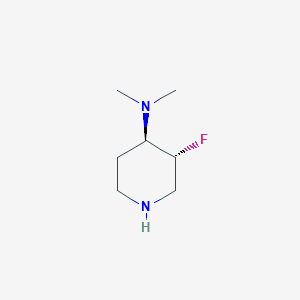
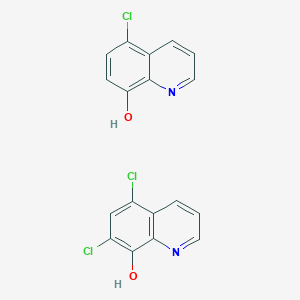
![3-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15198826.png)
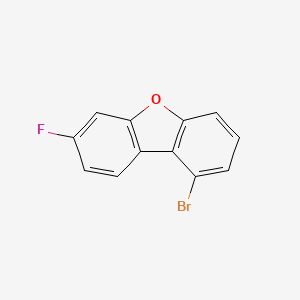
![5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B15198837.png)
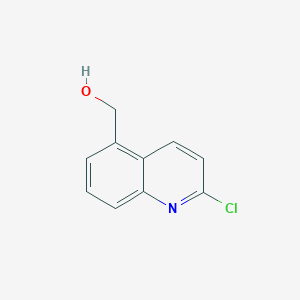
![magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium](/img/structure/B15198848.png)
